3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide
Overview
Description
3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide, also known as TNS, is a chemical compound that has been used in scientific research for many years. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide involves binding to proteins and peptides through the sulfonamide and thiazole groups. This binding causes a shift in fluorescence emission spectra, which can be used to measure protein-protein interactions and protein conformational changes.
Biochemical and Physiological Effects:
3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of intracellular pH. 3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has also been found to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix proteins. 3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide in lab experiments is its high sensitivity and specificity for protein binding. 3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has a high quantum yield, which allows for accurate measurements of protein-protein interactions and protein conformational changes. However, 3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has limitations in terms of its solubility in aqueous solutions. It is also sensitive to pH changes, which can affect its fluorescence properties.
Future Directions
For 3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide research include the development of new 3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide derivatives with improved solubility and pH stability. 3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide could also be used in drug discovery, as it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer progression and metastasis. 3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide could also be used as a tool for studying protein-protein interactions and protein conformational changes in disease states.
Scientific Research Applications
3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has been used in scientific research as a fluorescent probe for protein conformational changes. It has also been used as a pH indicator for intracellular pH measurements. 3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has been found to bind to proteins and peptides, causing a shift in fluorescence emission spectra. This shift can be used to measure protein-protein interactions and protein conformational changes.
properties
IUPAC Name |
3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6S3/c20-19(21)12-2-1-3-14(10-12)28(24,25)17-11-4-6-13(7-5-11)27(22,23)18-15-16-8-9-26-15/h1-10,17H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWKOVFWGMAISR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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